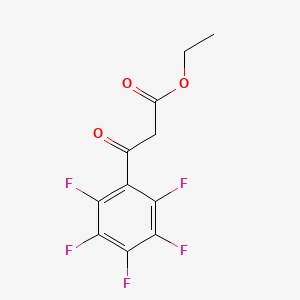

Ethyl (pentafluorobenzoyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYYMUUQGSQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375077 | |

| Record name | Ethyl (pentafluorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3516-87-8 | |

| Record name | Ethyl (pentafluorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (pentafluorobenzoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Applications of Ethyl (pentafluorobenzoyl)acetate

Introduction

Ethyl (pentafluorobenzoyl)acetate, with the CAS number 3516-87-8, is a highly versatile and valuable fluorinated organic compound in modern chemical synthesis.[1] Its strategic importance stems from the presence of the pentafluorophenyl group, which imparts unique chemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly influences the reactivity of the adjacent carbonyl groups, making it a powerful building block for a variety of chemical transformations.[1]

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and agrochemical research to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound serves as a direct and efficient precursor for introducing the pentafluorophenyl moiety into more complex molecular architectures. This guide provides an in-depth exploration of the primary applications of this compound, focusing on its utility in the synthesis of heterocyclic compounds and its role as a derivatizing agent in analytical chemistry. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to assist researchers, scientists, and drug development professionals in effectively utilizing this powerful synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3516-87-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₇F₅O₃ | --INVALID-LINK-- |

| Molecular Weight | 282.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate | --INVALID-LINK-- |

| Boiling Point | 103-104 °C at 4 mm Hg | --INVALID-LINK-- |

| Density | 1.43 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.464 | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data | Source |

| ¹H NMR | Spectral data available | --INVALID-LINK--, --INVALID-LINK-- |

| ¹³C NMR | Spectral data available | --INVALID-LINK-- |

| IR | Spectral data available | --INVALID-LINK-- |

| Mass Spectrum | Spectral data available | --INVALID-LINK-- |

Core Application I: Synthesis of Heterocyclic Compounds

This compound is a cornerstone in the synthesis of a diverse range of heterocyclic compounds, which are integral scaffolds in many biologically active molecules. Its 1,3-dicarbonyl functionality provides two reactive sites for cyclization reactions.

Synthesis of Pyrazoles via Knorr Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazole derivatives. It involves the condensation of a β-ketoester, such as this compound, with a hydrazine derivative.

Mechanistic Rationale

The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, typically the more electrophilic ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl group. The subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrazole ring. The use of a catalytic amount of acid facilitates both the initial condensation and the final dehydration steps.

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocol: Synthesis of a Pentafluorophenyl-Substituted Pyrazole

This protocol is adapted from the well-established Knorr synthesis for pyrazolones.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Glacial acetic acid

-

Ethanol or 1-propanol as solvent

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add water to the reaction mixture to induce precipitation.

-

Wash the collected solid with cold water and allow it to air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Application in Agrochemicals

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHI).[2] The synthesis of these compounds often involves the formation of a pyrazole ring as a key step. This compound can be utilized to synthesize pyrazole intermediates that are subsequently elaborated into potent fungicides. The pentafluorophenyl group can enhance the efficacy and metabolic stability of the final product. Several commercial fungicides, such as penthiopyrad and bixafen, feature a pyrazole carboxamide core structure.[3]

Synthesis of Pyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea or thiourea. This compound can serve as the β-ketoester component in this reaction.

Mechanistic Rationale

The generally accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. The final step is an intramolecular cyclization via nucleophilic attack of the free amino group of the urea moiety onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidine.

Caption: Biginelli Reaction Mechanism.

Experimental Protocol: Synthesis of a Pentafluorophenyl-Substituted Dihydropyrimidine

This is a general protocol for the Biginelli reaction.

Materials:

-

This compound

-

An aromatic or aliphatic aldehyde

-

Urea or thiourea

-

A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)

-

Ethanol as solvent

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux with stirring for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry it.

-

The product can be purified by recrystallization from a suitable solvent.

Application in Pharmaceuticals

Dihydropyrimidinones are a class of compounds with a wide range of pharmacological activities, including use as calcium channel blockers and antihypertensive agents.[4] The synthesis of analogues of the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, involves the condensation of a fluorinated β-diketone with a substituted hydrazine.[5] While Celecoxib itself contains a trifluoromethyl group, the synthetic strategy can be adapted using this compound to produce novel analogues with a pentafluorophenyl group, potentially leading to compounds with altered or improved pharmacological profiles.

Core Application II: Derivatizing Agent in Analytical Chemistry

The pentafluorobenzoyl group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity, combined with the presence of five fluorine atoms, makes this compound and its derivatives, particularly pentafluorobenzoyl chloride, excellent derivatizing agents for gas chromatography-mass spectrometry (GC-MS) analysis.

Derivatization of Amines for GC-MS Analysis

Primary and secondary amines are often challenging to analyze directly by GC due to their polarity and tendency to exhibit poor peak shapes. Derivatization with a reagent like pentafluorobenzoyl chloride converts them into less polar, more volatile, and more thermally stable amides.

Mechanistic Rationale

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the pentafluorobenzoyl group. In the case of using pentafluorobenzoyl chloride, a chloride ion is eliminated as a leaving group. When using an ester like this compound, the reaction would be a transamidation, which is generally less favorable and slower than using the more reactive acid chloride. Therefore, for derivatization purposes, pentafluorobenzoyl chloride is the preferred reagent. The resulting pentafluorobenzoyl amide is highly sensitive to electron capture detection (ECD) and produces characteristic mass spectra, facilitating sensitive and selective analysis.

Caption: Amine Derivatization Mechanism.

Experimental Protocol: Derivatization of Amphetamines for GC-MS Analysis

This protocol is adapted for the analysis of amphetamine-derived synthetic drugs using pentafluorobenzoyl chloride.[6]

Materials:

-

Sample containing amphetamines (e.g., urine, serum)

-

Pentafluorobenzoyl chloride (PFBCl) solution in cyclohexane

-

Cyclohexane

-

Triethylamine

-

1 M NaOH solution

-

Internal standard (e.g., methamphetamine-d9)

-

Standard laboratory glassware, vortex mixer, and centrifuge

-

GC-MS system

Procedure:

-

To a sample of urine (2 mL) or serum (1 mL), add the internal standard.

-

Alkalize the sample by adding 300 µL of 1 M NaOH.

-

Add 4 mL of cyclohexane and 50 µL of triethylamine.

-

Add 10 µL of the PFBCl solution.

-

Vortex the mixture for 5 minutes and then let it stand for 10 minutes for the reaction to proceed.

-

Centrifuge the mixture and transfer the upper organic phase (cyclohexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 50 µL of cyclohexane.

-

Inject 1 µL of the solution into the GC-MS system.

GC-MS Conditions (Example): [6]

-

Column: Thermo Scientific TG-5MS (15 m, 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min

-

Injector: Splitless mode at 280°C

-

Oven Program: Initial temperature 70°C for 1 min, then ramp to 260°C at 15°C/min, hold for 10 min.

-

MS Detector: Electron ionization (EI) mode at 70 eV, scanning from 40-450 Da.

Synthesis of this compound

A common method for the synthesis of β-ketoesters is the Claisen condensation. A variation of this approach can be used for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis of a similar fluorinated β-ketoester.

Materials:

-

Diethyl malonate

-

Potassium hydroxide

-

Pentafluorobenzoyl chloride

-

Magnesium chloride

-

Triethylamine

-

Anhydrous ethanol

-

Ethyl acetate or dichloromethane as solvent

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Step 1: Preparation of Potassium Ethyl Malonate: Dissolve diethyl malonate in anhydrous ethanol. Slowly add potassium hydroxide and stir the mixture at room temperature for 12 hours.

-

Step 2: Acylation: In a separate flask under an inert atmosphere, suspend magnesium chloride and potassium ethyl malonate in ethyl acetate. Add triethylamine, followed by the dropwise addition of pentafluorobenzoyl chloride. Stir the reaction mixture at room temperature for 10-15 hours.

-

Step 3: Workup and Purification: After the reaction is complete, hydrolyze the reaction mixture with dilute acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthesis Workflow.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate safety precautions must be taken when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Source: PubChem

Table 4: Precautionary Measures

| Category | Precautionary Statements |

| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P302+P352: IF ON SKIN: Wash with plenty of water. |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile reagent for both synthetic and analytical chemists. Its unique electronic properties, conferred by the pentafluorophenyl group, make it an ideal building block for the synthesis of complex heterocyclic molecules with potential applications in the pharmaceutical and agrochemical industries. Furthermore, its utility as a derivatizing agent enhances the analytical capabilities for the sensitive detection of various compounds by GC-MS. This guide has provided a comprehensive overview of its key applications, complete with detailed protocols and mechanistic insights, to empower researchers to harness the full potential of this important chemical intermediate.

References

- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Ethyl (pentafluorobenzoyl)acetate (CAS 3516-87-8): A Key Intermediate in Modern Synthesis

Abstract: This technical guide provides a comprehensive overview of Ethyl (pentafluorobenzoyl)acetate, CAS Number 3516-87-8, a pivotal fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental physicochemical properties, spectroscopic signatures, and strategic applications. This document emphasizes the causality behind synthetic choices and provides detailed, field-proven protocols for its synthesis and subsequent utilization in heterocyclic chemistry. Our focus is to equip the reader with both the theoretical understanding and the practical methodologies required to effectively leverage this versatile reagent in advanced chemical synthesis.

Core Chemical and Physical Profile

This compound, with the IUPAC name ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate, is a specialized β-keto ester that serves as a strategic intermediate in organic synthesis.[1] Its structure is distinguished by two key reactive moieties: the β-dicarbonyl system, which provides a nucleophilic methylene group and an electrophilic keto-carbon, and the pentafluorophenyl ring. This highly electronegative aromatic ring significantly influences the molecule's reactivity, enhancing the electrophilicity of the adjacent carbonyl and bestowing unique properties such as increased metabolic stability and lipophilicity upon its derivatives.[2] These characteristics make it a sought-after component in the design of novel pharmaceuticals and agrochemicals.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing critical data for experimental planning and execution.

| Property | Value | Source |

| CAS Number | 3516-87-8 | [1][3] |

| Molecular Formula | C₁₁H₇F₅O₃ | [1][3] |

| Molecular Weight | 282.16 g/mol | [1][3] |

| Appearance | Colourless Oil | [4] |

| Boiling Point | 103-104 °C at 4 mm Hg | [4][5][6] |

| Density | 1.43 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.464 | [4][5] |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol | [4] |

Spectroscopic Signatures for Characterization

Accurate characterization is paramount for validating the identity and purity of this compound. Spectroscopic data provides an unambiguous fingerprint of the molecule.[1]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (~1.3 ppm and ~4.2 ppm, respectively). A singlet at approximately 3.5-4.0 ppm would correspond to the active methylene protons (–CH₂–) of the β-ketoester backbone.

-

¹³C NMR: The carbon spectrum will display signals for the ester and ketone carbonyls (typically >160 ppm), carbons of the highly deshielded pentafluorophenyl ring, and the aliphatic carbons of the ethyl and methylene groups.[1]

-

¹⁹F NMR: This is a critical technique for confirming the pentafluorophenyl moiety. The spectrum will show distinct signals for the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.[1]

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ketone and ester groups (typically in the 1650-1750 cm⁻¹ region) and C-F stretching vibrations.[1]

-

Mass Spectrometry: The monoisotopic mass is 282.03153489 Da.[1] Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation.

The Synthetic Landscape: Preparation and Rationale

The synthesis of β-keto esters like this compound typically relies on the principles of the Claisen condensation or acylation of malonic esters. A robust and scalable approach, adapted from methodologies for similar fluorinated compounds, involves the acylation of a malonate derivative followed by decarboxylation.[7][8]

Conceptual Synthesis Workflow

The chosen pathway leverages the reaction of potassium ethyl malonate with pentafluorobenzoyl chloride. This method is advantageous as it proceeds under relatively mild conditions and avoids the use of harsher reagents like magnesium powder, which can present safety hazards.[7][8]

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product confirmed by the spectroscopic methods outlined in Section 1.2.

Materials:

-

Diethyl malonate

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Pentafluorobenzoyl chloride

-

Magnesium chloride (anhydrous)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (e.g., 1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of Potassium Ethyl Malonate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in absolute ethanol.

-

Slowly add a solution of potassium hydroxide (1.0 eq) in ethanol at room temperature (20-25 °C).

-

Stir the mixture for 12 hours. The formation of the potassium salt often results in a precipitate. The solvent can be removed under reduced pressure to yield potassium ethyl malonate, which is used directly in the next step.[7]

-

-

Acylation Reaction:

-

To a separate, dry flask under a nitrogen atmosphere, add anhydrous magnesium chloride (1.3-1.6 eq) and the potassium ethyl malonate (1.2-1.4 eq) from the previous step.

-

Add anhydrous dichloromethane as the solvent, followed by triethylamine (2.5-3.5 eq).[7]

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add pentafluorobenzoyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 10-15 hours. Monitor the consumption of the benzoyl chloride by TLC.

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by pouring it into a beaker of cold 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Final Purification:

Causality Behind Experimental Choices:

-

Base Selection: Triethylamine is used as an organic base to neutralize the HCl generated during the acylation, driving the reaction forward.[7]

-

Lewis Acid: Magnesium chloride acts as a Lewis acid, coordinating with the reactants to facilitate the C-acylation reaction.[7]

-

Solvent: Anhydrous dichloromethane is an excellent choice as it is relatively inert and effectively dissolves the organic reactants while being immiscible with the aqueous solutions used during workup.[7]

Core Application: A Gateway to Fluorinated Heterocycles

The true value of this compound lies in its utility as a versatile precursor. The β-keto ester functionality is primed for condensation reactions to form a wide variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[2][9]

Conceptual Workflow: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a β-keto ester, a cyano-activated methylene compound (e.g., malononitrile), and elemental sulfur. This is a highly efficient method for introducing the valuable 2-aminothiophene motif.

Caption: Gewald synthesis of a fluorinated 2-aminothiophene.

Detailed Protocol for Heterocycle Synthesis

This protocol demonstrates the conversion of this compound into a highly functionalized, fluorinated thiophene derivative.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount, ~0.2 eq)

-

Ethanol

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, combine this compound, malononitrile, and elemental sulfur in ethanol.

-

Add a catalytic amount of morpholine to the mixture. Morpholine acts as a basic catalyst for the initial Knoevenagel condensation.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC, observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the thiophene product. The reaction is typically complete within 2-4 hours.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining morpholine and other water-soluble impurities.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

-

Purification:

-

The crude solid is purified by recrystallization or column chromatography (silica gel, using a gradient of hexanes/ethyl acetate) to afford the pure 2-aminothiophene derivative.

-

The final product's structure should be confirmed using NMR and mass spectrometry.

-

Safety, Handling, and Storage

Due to its hazard profile, proper handling of this compound is essential for laboratory safety.[1][10]

GHS Hazard Information

| Hazard Class | Statement | GHS Code |

| Flammability | Flammable liquid and vapor | H226 |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irrit. | May cause respiratory irritation | H335 |

Data aggregated from ECHA C&L Inventory notifications.[1][10]

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[11]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Conclusion

This compound is more than a mere chemical reagent; it is a strategic asset in the toolkit of the modern synthetic chemist. Its unique combination of a reactive β-dicarbonyl core and an electron-deficient pentafluorophenyl ring provides a direct pathway to novel molecular architectures. The ability to introduce the C₆F₅ motif is particularly valuable for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely unlock its potential for innovation in drug discovery, agrochemical development, and materials science.

References

- 1. This compound | C11H7F5O3 | CID 2760255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 3516-87-8 [amp.chemicalbook.com]

- 5. This compound | 3516-87-8 [chemicalbook.com]

- 6. This compound | 3516-87-8 | INDOFINE Chemical Company [indofinechemical.com]

- 7. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]

- 8. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 12. fishersci.ca [fishersci.ca]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A-Technical-Guide-to-the-Synthesis-of-Ethyl-(pentafluorobenzoyl)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl (pentafluorobenzoyl)acetate

This compound, a specialized β-keto ester (CAS 3516-87-8), has emerged as a pivotal building block in modern organic synthesis.[1] Its significance is particularly pronounced in the fields of pharmaceutical and agrochemical research. The presence of the pentafluorophenyl group imparts unique properties to the molecule, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a valuable synthon for the introduction of fluorinated moieties into bioactive molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Core Synthesis Pathway: The Claisen Condensation

The most prevalent and well-established method for the synthesis of this compound is the Claisen condensation.[2][3] This carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable α-hydrogen with another carbonyl compound, typically in the presence of a strong base.[2][4] In this specific synthesis, a suitable pentafluorobenzoyl precursor reacts with an acetate donor.

Mechanistic Insights into the Claisen Condensation

The mechanism of the Claisen condensation proceeds through several key steps:[2][5]

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from an ester, like ethyl acetate, to form a resonance-stabilized enolate ion.[2][4]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, in this case, a pentafluorobenzoyl ester.[2][5]

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.[6]

-

Elimination: The intermediate then collapses, eliminating an alkoxide group to yield the β-keto ester.[2][6]

-

Deprotonation: If the resulting β-keto ester still possesses an acidic proton between the two carbonyl groups, the alkoxide base will deprotonate it. This final deprotonation step is often the driving force of the reaction.[2][6]

-

Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base to yield the final product.[2][5]

Caption: Generalized mechanism of the Claisen condensation for β-keto ester synthesis.

Variations of the Claisen Condensation

-

Classic Claisen Condensation: This involves the self-condensation of an ester with two α-hydrogens.[7]

-

Mixed (or Crossed) Claisen Condensation: This is a more synthetically useful variation where one of the esters lacks α-hydrogens, preventing self-condensation and leading to a single product.[7][8] For the synthesis of this compound, a mixed Claisen condensation between a pentafluorobenzoyl ester (lacking α-hydrogens) and ethyl acetate is the preferred route.

Alternative Synthesis Pathway: Malonic Ester Synthesis Approach

An alternative and effective method for preparing β-keto esters involves the acylation of malonic esters followed by decarboxylation. A specific example is the reaction of a pentafluorobenzoyl halide with a malonic ester derivative.

A patented method describes a two-step process for a similar compound, ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, which can be adapted for the pentafluoro analogue.[9][10]

-

Potassium Ethyl Malonate Preparation: Diethyl malonate is reacted with potassium hydroxide in ethanol to produce potassium ethyl malonate.[9][10]

-

Acylation and Decarboxylation: The potassium ethyl malonate is then reacted with the corresponding acyl chloride (e.g., pentafluorobenzoyl chloride) in the presence of magnesium chloride and an organic base like triethylamine.[9][10] The resulting product is then hydrolyzed and purified to yield the final β-keto ester.[9][10]

This method offers the advantage of milder reaction conditions compared to some Claisen condensation protocols.[9]

Caption: Workflow for the malonic ester synthesis approach.

Experimental Protocols

Protocol 1: Claisen Condensation Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Claisen condensation.

Materials:

-

Ethyl pentafluorobenzoate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous toluene at 0 °C, add anhydrous ethyl acetate dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl pentafluorobenzoate in anhydrous toluene dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Malonic Ester Synthesis Approach

This protocol is adapted from a patented procedure for a structurally similar compound.[9][10]

Materials:

-

Diethyl malonate

-

Potassium hydroxide

-

Absolute ethanol

-

Pentafluorobenzoyl chloride

-

Anhydrous magnesium chloride

-

Triethylamine

-

Dichloromethane or Ethyl Acetate

-

Hydrochloric acid (e.g., 13%)

Procedure:

Step 1: Preparation of Potassium Ethyl Malonate

-

Dissolve potassium hydroxide in absolute ethanol.

-

To a solution of diethyl malonate in absolute ethanol, add the potassium hydroxide solution dropwise while maintaining the temperature at 20-25 °C.

-

Stir the reaction mixture for 12 hours. The product, potassium ethyl malonate, will precipitate and can be collected by filtration.

Step 2: Acylation

-

In a separate flask, suspend potassium ethyl malonate in dichloromethane or ethyl acetate and cool to 0 °C.

-

Add triethylamine and anhydrous magnesium chloride to the suspension.

-

Add pentafluorobenzoyl chloride dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to 20-25 °C and stir for 10-15 hours, monitoring by TLC.

Step 3: Workup and Purification

-

After the reaction is complete, wash the organic phase twice with 13% hydrochloric acid, followed by two washes with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by recrystallization or vacuum distillation to yield this compound.

Data Summary and Characterization

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₅O₃ | [13][14] |

| Molecular Weight | 282.16 g/mol | [13][14] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 103-104 °C at 4 mmHg | [15] |

| Density | 1.43 g/mL at 25 °C | [15] |

| Refractive Index (n20/D) | 1.464 | [15] |

Spectroscopic Data:

-

¹H NMR: Proton NMR spectra are available for this compound and can be used to confirm the structure.[13][16]

-

¹³C NMR: Carbon NMR provides further structural confirmation.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound.[13]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The pentafluorophenyl group can enhance the biological activity and pharmacokinetic properties of a molecule. Its utility is particularly noted in:

-

Drug Discovery: As a building block for introducing fluorinated motifs to improve drug efficacy.[1]

-

Agrochemical Research: To create compounds with enhanced pest control properties.[1]

-

Advanced Materials: In the development of specialized polymers and electronic components.[1]

Conclusion

The synthesis of this compound is well-established, with the Claisen condensation being the most prominent method. The malonic ester synthesis offers a viable alternative with potentially milder conditions. The choice of synthetic route will depend on factors such as available starting materials, desired scale, and process safety considerations. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are crucial for achieving high yields and purity of this important synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]

- 10. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]

- 12. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]

- 13. This compound | C11H7F5O3 | CID 2760255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. This compound | 3516-87-8 [chemicalbook.com]

- 16. This compound(3516-87-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Safety and Handling of Ethyl (pentafluorobenzoyl)acetate for Research and Development

This guide provides comprehensive safety protocols, handling procedures, and emergency response measures for Ethyl (pentafluorobenzoyl)acetate (CAS No: 3516-87-8), a versatile reagent frequently employed in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound's characteristics to ensure safe and effective laboratory operations.

Understanding the Compound: A Chemist's Perspective

This compound is a fluorinated β-keto ester. The presence of the electron-withdrawing pentafluorophenyl group significantly influences its reactivity and chemical properties. This functional group enhances the acidity of the α-protons and makes the carbonyl carbon more susceptible to nucleophilic attack, rendering it a valuable synthon in organic chemistry. However, these same electronic properties necessitate stringent handling protocols to mitigate potential hazards.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the foundation of safe laboratory practice.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 2760255[1]

Physical and Chemical Properties Summary:

| Property | Value |

| Molecular Formula | C₁₁H₇F₅O₃ |

| Molecular Weight | 282.16 g/mol [1] |

| Appearance | Colourless oil |

| Boiling Point | 103-104 °C at 4 mm Hg |

| Density | 1.43 g/mL at 25 °C |

| Flash Point | 105 °F (40.6 °C) |

Source: ChemicalBook, CAS 3516-87-8

The flammability of this compound, combined with its acute toxicity and irritant properties, demands a multi-faceted approach to safety, encompassing engineering controls, appropriate personal protective equipment, and well-defined standard operating procedures.

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The primary objective is to minimize exposure through a combination of engineering controls and personal protective equipment. This layered approach creates a self-validating system where the failure of one protective layer is compensated for by another.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[2]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and vapor exposure.

-

Hand Protection: Due to the risk of skin irritation and dermal toxicity, selecting the correct gloves is critical.

-

Recommended: Butyl rubber or Viton gloves offer good resistance to a wide range of chemicals, including esters and aromatic compounds.[3]

-

Double Gloving: For procedures with a high risk of splashing or for handling larger quantities, wearing two pairs of nitrile gloves can provide an additional layer of protection. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin contact and in the event of a small fire.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Safe Handling and Storage: A Proactive Approach

Proactive measures in handling and storage are paramount to preventing incidents.

Storage Requirements

-

Flammable Liquids Cabinet: Store this compound in a dedicated, approved flammable liquids storage cabinet.[4][5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[1]

-

Container Integrity: Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area.

Handling Procedures

Due to its hazardous nature and potential for reactivity, a meticulous and systematic approach to handling is required.

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines a safe and precise method for preparing a solution of this compound.

Objective: To accurately weigh and dissolve a specified amount of this compound for use in a chemical reaction.

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask with a septum

-

Syringe and needle

-

Beaker

-

Stir bar

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Place a stir bar in the round-bottom flask.

-

Obtain the required volume of anhydrous solvent in a separate, dry, sealed container.

-

-

Weighing by Difference (Liquid):

-

In the fume hood, place the sealed bottle of this compound on the analytical balance and record the initial mass.

-

Using a clean, dry syringe with a needle, carefully withdraw a slightly larger volume of the liquid than required.

-

Invert the syringe and expel any air bubbles.

-

Re-weigh the bottle of this compound and record the final mass. The difference between the initial and final mass is the mass of the liquid withdrawn.

-

-

Dissolution:

-

Carefully insert the needle of the syringe through the septum of the reaction flask.

-

Slowly add the this compound to the flask.

-

Rinse the syringe by drawing a small amount of the anhydrous solvent into it and then adding the rinse to the reaction flask. Repeat this step twice to ensure a quantitative transfer.

-

Add the remaining required volume of the anhydrous solvent to the reaction flask via syringe.

-

Place the flask on a magnetic stir plate and stir until the compound is fully dissolved.

-

Causality Behind Procedural Choices:

-

Weighing by difference: This method is more accurate for liquids than weighing directly into a flask, as it minimizes losses due to transfer and evaporation.

-

Inert atmosphere: Although this compound is not pyrophoric, using an inert atmosphere is good practice when working with reactive organic compounds, especially if subsequent reaction steps are moisture-sensitive.

-

Syringe rinse: Rinsing the syringe ensures that the entire weighed amount of the compound is transferred to the reaction vessel, which is critical for stoichiometric accuracy in reactions.

Emergency Procedures: A Calm and Calculated Response

In the event of an emergency, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.

Spill Response

Caption: Emergency Spill Response Workflow.

-

Minor Spill (<100 mL):

-

Alert personnel in the immediate area.

-

If flammable, extinguish all nearby ignition sources.

-

Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads.[6]

-

Work from the outside of the spill inwards to prevent spreading.

-

Collect the absorbed material in a sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors to contain the vapors.

-

Call emergency services and inform them of the nature of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Exposure Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal and Decontamination

-

Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated absorbent materials, gloves, and empty containers.

-

Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed with soap and water. For equipment used in handling per- and poly-fluoroalkyl substances (PFAS), specialized decontamination procedures may be required to prevent cross-contamination.[8]

Conclusion

This compound is a valuable chemical tool for researchers in drug development and other scientific fields. Its unique reactivity, however, is intrinsically linked to its hazardous properties. By adopting a proactive and informed approach to safety, grounded in a thorough understanding of the chemical's properties and the implementation of robust safety protocols, researchers can confidently and safely harness its synthetic potential. This guide serves as a foundational resource, but it is imperative that all users supplement this information with institution-specific training and a commitment to a culture of safety in the laboratory.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]

- 2. ETHYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. annualreviews.org [annualreviews.org]

- 5. k-state.edu [k-state.edu]

- 6. ehs.utk.edu [ehs.utk.edu]

- 7. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

Physical properties like boiling point and density of Ethyl (pentafluorobenzoyl)acetate

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl (pentafluorobenzoyl)acetate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of key reagents is paramount for successful experimental design and execution. This compound, a fluorinated β-keto ester, is a valuable building block in modern medicinal and agricultural chemistry.[1] Its highly functionalized structure, featuring a reactive β-keto ester moiety and an electron-deficient pentafluorophenyl group, makes it a strategic intermediate for introducing fluorinated motifs into target molecules to enhance metabolic stability, lipophilicity, and binding interactions.[1]

This technical guide provides an in-depth examination of two critical physical properties of this compound: its boiling point and density. Beyond a mere presentation of values, this document outlines the experimental methodologies for their determination, explains the scientific principles underpinning these choices, and offers insights into the synthesis of this important compound.

Core Physical Properties of this compound

A summary of the key physical properties of this compound is presented below. These values are critical for its handling, purification, and use in synthetic applications.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 103-104 °C | at 4 mm Hg | [2] |

| Density | 1.43 g/mL | at 25 °C | [2] |

| Molecular Formula | C₁₁H₇F₅O₃ | [3][4] | |

| Molecular Weight | 282.16 g/mol | [3][4] | |

| Refractive Index | n20/D 1.464 | [2] |

Experimental Determination of Physical Properties

The precise and accurate determination of physical properties such as boiling point and density is fundamental to verifying the identity and purity of a synthesized compound. The following sections detail robust protocols for these measurements.

Boiling Point Determination via Vacuum Distillation

Given the relatively high boiling point of this compound at atmospheric pressure, which can lead to decomposition, determination under reduced pressure is the preferred method. This approach allows for distillation at a lower temperature, preserving the integrity of the molecule.

Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume of the crude or purified this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually evacuate the system to the desired pressure (e.g., 4 mm Hg), monitoring with a manometer.

-

Heating: Begin heating the distillation flask using a heating mantle. Stir the sample to ensure even heat distribution.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure. The literature value is 103-104 °C at 4 mm Hg.[2][5]

Causality Behind Experimental Choices: The use of vacuum distillation is critical for thermally sensitive compounds. The pentafluorophenyl group and the ester functionality can be susceptible to degradation at elevated temperatures. By lowering the pressure, the boiling point is significantly reduced, enabling purification without decomposition.

References

A Senior Application Scientist's Guide to the Pentafluorophenyl Group in Synthesis

Abstract

The pentafluorophenyl (C₆F₅) group has emerged as an indispensable tool in modern organic synthesis, prized for its profound electron-withdrawing properties that dramatically influence molecular reactivity and stability. This guide provides an in-depth exploration of the key advantages of the C₆F₅ moiety, moving beyond a simple catalog of reactions to elucidate the fundamental principles that underpin its utility. We will examine its role as a superior activating group in amide bond formation, its unique reactivity in transition metal-catalyzed cross-coupling reactions, and its influence on non-covalent interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of the pentafluorophenyl group to solve complex synthetic challenges.

Core Principles: The Electronic Character of the Pentafluorophenyl Group

The potent and versatile nature of the pentafluorophenyl group is a direct consequence of its unique electronic structure. The five highly electronegative fluorine atoms arrayed around the aromatic ring exert a powerful electron-withdrawing effect. This is primarily driven by a strong negative inductive effect (-I), which pulls electron density away from the phenyl ring through the sigma (σ) bonds.[1] This creates a highly electron-deficient, or electrophilic, aromatic system.[2]

While fluorine atoms possess lone pairs that could theoretically engage in a positive resonance effect (+R), this is significantly outweighed by the dominant inductive withdrawal.[1] The result is a group that profoundly impacts the reactivity of any functionality to which it is attached. This core principle is the foundation for all the advantages discussed herein.

Caption: Dominant electronic effects of the C₆F₅ group.

The Premier Activating Group for Amide Bond Synthesis

Perhaps the most celebrated application of the C₆F₅ group is in the formation of pentafluorophenyl (PFP) esters for amide bond synthesis, particularly in the challenging field of peptide chemistry.[3] PFP esters are highly reactive acylating agents that offer a compelling combination of stability and reactivity.[4][5]

Causality of Enhanced Reactivity

The electron-deficient C₆F₅ ring makes the pentafluorophenoxide an excellent leaving group. This powerful activation facilitates nucleophilic attack by an amine on the ester's carbonyl carbon, leading to efficient peptide bond formation under mild conditions.[2][6] The key advantages over other methods include:

-

Rapid Coupling Kinetics: PFP esters react significantly faster than many other active esters. Kinetic studies have established a dramatic difference in relative coupling rates.[5][7] This high reaction speed is crucial for minimizing or eliminating undesirable side reactions, such as racemization, especially in solid-phase peptide synthesis (SPPS).[6][8]

-

Reduced Hydrolysis: PFP esters are less susceptible to spontaneous hydrolysis compared to other active esters, such as succinimidyl esters, which enhances their stability and utility in various reaction conditions.[4][9]

-

Avoidance of Coupling Reagents: Using pre-formed, stable PFP esters of amino acids avoids exposing the growing peptide chain to potentially harsh activating reagents and their byproducts during the coupling step, leading to higher purity of the crude product.[6]

Comparative Reactivity Data

The superiority of PFP esters is not merely qualitative. Quantitative kinetic data underscore their enhanced performance relative to other common activating groups.

| Active Ester | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

| Table 1: Relative coupling rates of various active esters in peptide synthesis. Data sourced from kinetic studies.[7] |

Experimental Protocol: Synthesis of Fmoc-Amino Acid PFP Ester

This protocol describes a general method for the synthesis of an N-Fmoc protected amino acid pentafluorophenyl ester, a key building block for SPPS.

Materials:

-

N-Fmoc protected amino acid (1.0 equiv)

-

Pentafluorophenol (1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Hexanes

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Fmoc amino acid in a minimal amount of EtOAc or DCM in a round-bottom flask.

-

Add pentafluorophenol to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an EtOAc/Hexanes mixture to yield the pure Fmoc-amino acid PFP ester.

Workflow: Solid-Phase Peptide Synthesis (SPPS) using PFP Esters

The use of pre-activated PFP esters simplifies the SPPS workflow by integrating the activation step prior to the synthesis cycle.

Caption: A typical SPPS coupling cycle using a PFP ester.

A Modern Electrophile for Cross-Coupling Reactions

Beyond classical nucleophilic acyl substitution, the C₆F₅ group enables novel transformations in transition metal catalysis. Specifically, pentafluorophenyl esters have been established as highly effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions for the synthesis of ketones.[10][11]

Mechanism of C-O Bond Activation

This transformation hinges on the ability of a low-valent palladium catalyst to selectively cleave the C(acyl)-O bond of the ester.[10] The strong electron-withdrawing nature of the PFP group makes this bond susceptible to oxidative addition by a Pd(0) species, a step that is typically challenging for less activated esters. This generates a reactive acyl-palladium intermediate that can then participate in the catalytic cycle. The high reactivity and stability of PFP esters make them superior to many other ester-based electrophiles in this context.[10][11]

Caption: Catalytic cycle for Suzuki-Miyaura ketone synthesis.

Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is based on the model system of pentafluorophenyl benzoate coupling with 4-tolylboronic acid.[10]

Materials:

-

Pentafluorophenyl benzoate (1.0 equiv)

-

4-Tolylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

SPhos (ligand, 10 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Add pentafluorophenyl benzoate, 4-tolylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in toluene.

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Broader Synthetic Applications

The powerful electronic influence of the C₆F₅ group extends to other areas of synthesis, providing unique advantages.

-

Activating α-Protons: The group's electron-withdrawing ability can significantly increase the acidity of α-hydrogens. This has been exploited for highly regioselective H/D exchange at the α-position of PFP esters using mild bases, providing a route to valuable α-deuterated carboxylic acid derivatives.[12]

-

Controlling Supramolecular Assembly: The electron-deficient C₆F₅ ring can engage in favorable non-covalent stacking interactions with electron-rich aromatic rings.[13][14] This "perfluoroaryl-aryl interaction" is a powerful tool in crystal engineering and for controlling molecular self-assembly.[15][16] It has even been shown to enhance the efficiency of photocatalytic systems by promoting electron transfer.[17]

-

Stable Surrogates for Reactive Groups: In some contexts, derivatives like pentafluorophenyl sulfonates can serve as stable, crystalline, and easily handled alternatives to more reactive and less stable sulfonyl chlorides for the synthesis of sulfonamides.[7]

Conclusion

The pentafluorophenyl group is far more than a simple fluorinated substituent; it is a powerful controller of electronic character and chemical reactivity. Its ability to function as a superior activating group in amide synthesis has streamlined the production of complex peptides, while its novel application as an electrophile in cross-coupling reactions has opened new pathways for ketone synthesis. By understanding the fundamental principles of its strong electron-withdrawing nature, researchers can confidently deploy the C₆F₅ group to accelerate discovery, enhance reaction efficiency, and enable previously challenging chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentafluorophenol and its derivatives [en.highfine.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et>3>N Catalyzed H/D Exchange - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Protocol for derivatization with Ethyl (pentafluorobenzoyl)acetate

An Application Guide to Derivatization with Pentafluorobenzoyl Reagents for Ultrasensitive GC-MS Analysis

Abstract

This comprehensive guide details the principles and protocols for the chemical derivatization of analytes using pentafluorobenzoyl reagents, primarily focusing on pentafluorobenzoyl chloride (PFBoylCl). Chemical derivatization is a cornerstone of sample preparation in gas chromatography (GC), transforming analytes with poor chromatographic properties into species that are more volatile, thermally stable, and, most importantly, more readily detectable. The introduction of a pentafluorobenzoyl group is a premier strategy for dramatically enhancing the sensitivity of detection for a wide array of compounds, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Capture Negative Ion Chemical Ionization (ECNICI-MS) source.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols, the scientific rationale behind methodological choices, and troubleshooting insights to ensure robust and reproducible results.

A Note on Reagent Selection: While the topic specifies Ethyl (pentafluorobenzoyl)acetate, the most prevalent, effective, and well-documented reagent for introducing the pentafluorobenzoyl moiety onto hydroxyl and amine functional groups is Pentafluorobenzoyl Chloride (PFBoylCl) . This guide will focus on PFBoylCl as the primary reagent to provide a scientifically robust and widely applicable protocol. Other related reagents, such as Pentafluorobenzyl Bromide (PFBBr) for acidic analytes, will also be discussed to provide a comprehensive overview.

The Principle of Pentafluorobenzoyl Derivatization

The primary objective of derivatization with reagents like PFBoylCl is to append a polyfluorinated, electrophoric (electron-capturing) tag to the target analyte. The pentafluorophenyl group is exceptionally electronegative due to the five fluorine atoms. This property makes the resulting derivative highly sensitive to detectors that operate on the principle of electron capture, such as an Electron Capture Detector (ECD) or an ECNICI-MS source.[3] In ECNICI-MS, the derivative readily captures a thermal electron to form a stable negative ion, often a high-abundance molecular ion, leading to a significant increase in signal-to-noise ratio and picogram- to femtogram-level detection limits.[1][2]

This strategy is indispensable for trace-level quantification of analytes that lack inherent ionization efficiency or are present in complex biological matrices, such as steroids, fatty alcohols, and amphetamines.[1][4]

Reaction Scheme: Acylation of Alcohols

The core reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the analyte's hydroxyl group attacks the electrophilic carbonyl carbon of pentafluorobenzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable pentafluorobenzoyl ester and hydrochloric acid as a byproduct.

Caption: General reaction of an alcohol with PFBoylCl.

Experimental Workflow & Protocols

A successful derivatization is more than a reaction; it is a systematic workflow designed to maximize yield, ensure reproducibility, and prepare a clean sample for GC-MS injection. The following diagram and protocol outline a validated, multi-stage process.

Caption: Validated workflow for PFBoylCl derivatization.

Protocol 1: Standard Derivatization of Hydroxyl-Containing Analytes

This protocol is optimized for analytes such as fatty alcohols, sterols, and other hydroxylated compounds in extracted biological samples.[1][2]

Materials & Reagents:

-

Analyte: Dried extract or standard in a 2 mL glass reaction vial.

-

Derivatizing Reagent: Pentafluorobenzoyl chloride (PFBoylCl), 98% or higher purity.

-

Solvents (Analytical/GC Grade): Hexane, Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), Ethyl Acetate.[1]

-

Aqueous Solution: Deionized water.

-

Equipment: Nitrogen gas supply with evaporator, heating block or water bath, vortex mixer, centrifuge, GC vials with 200 µL glass inserts.

Step-by-Step Methodology:

-

Sample Preparation (Critical Step):

-

Pipette the sample containing the analyte into a glass reaction vial.

-

If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is imperative to remove all water and protic solvents, as PFBoylCl readily hydrolyzes, which will consume the reagent and reduce derivatization efficiency.[1]

-

-

Derivatization Reaction:

-

To the dried residue, add 100 µL of PFBoylCl. An excess of the reagent is used to ensure the reaction proceeds to completion, especially for complex samples where matrix components may consume some reagent.[1]

-

Briefly vortex the sealed vial (approx. 10 seconds) to dissolve the residue.

-

Place the vial in a heating block or water bath set to 60°C and incubate for 45 minutes . These conditions have been determined to be optimal for a wide range of fatty alcohols.[1][2]

-

-

Post-Derivatization Cleanup (Essential for GC System Longevity):

-

After incubation, allow the vial to cool to room temperature.

-

Add 1 mL of deionized water and 1 mL of an extraction solvent (DCM or MTBE are effective choices) to the reaction mixture.[1]

-

Vortex vigorously for 1 minute to partition the PFB derivative into the organic layer and remove excess reagent and HCl into the aqueous layer.

-

Centrifuge at ~2000 x g for 5 minutes to achieve clean phase separation.

-

Carefully transfer the organic (bottom for DCM, top for MTBE) layer to a clean vial.

-

To further remove impurities, repeat the water wash by adding another 1 mL of deionized water, vortexing, centrifuging, and collecting the organic layer.

-

Evaporate the final organic extract to dryness under a nitrogen stream. This cleanup step is vital as injecting crude PFBoylCl can damage the GC column and contaminate the MS source.[1]

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried, derivatized analyte in an appropriate volume (e.g., 100 µL) of hexane.

-

Transfer the solution to a GC vial containing a glass insert.

-

The sample is now ready for GC-MS analysis.

-

Causality & Optimization of Experimental Parameters

Achieving a robust and validated protocol requires understanding the influence of each parameter. The choices made are not arbitrary but are grounded in chemical principles to maximize reaction efficiency and analytical integrity.

| Parameter | Recommended Condition | Rationale & Scientific Justification |